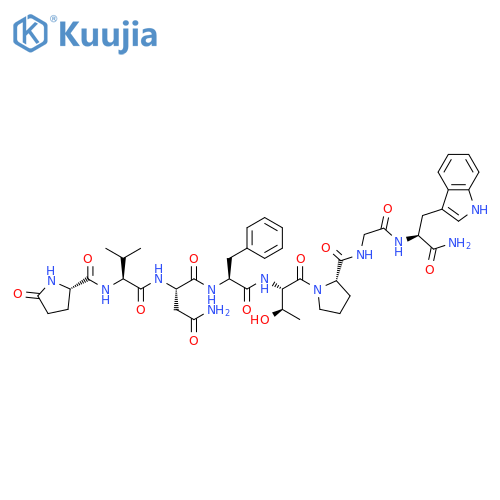Cas no 157568-00-8 (Adipokinetic Hormone (Ischnura Senegalensis))

157568-00-8 structure
商品名:Adipokinetic Hormone (Ischnura Senegalensis)
CAS番号:157568-00-8
MF:C45H59N11O11
メガワット:930.017070055008
CID:225231
Adipokinetic Hormone (Ischnura Senegalensis) 化学的及び物理的性質
名前と識別子
-
- Adipokinetic hormone(Ischnura senegalensis) (9CI)
- Adipokinetic Hormone (Ischnura Senegalensis)
- Adipokinetichormone (Pseudagrion inconspicuum)
- L-Tryptophanamide, 5-oxo-L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-threonyl-L-prolylglycyl-
-
- インチ: 1S/C45H59N11O11/c1-23(2)37(54-40(62)29-15-16-35(59)50-29)44(66)53-32(20-34(46)58)41(63)52-31(18-25-10-5-4-6-11-25)42(64)55-38(24(3)57)45(67)56-17-9-14-33(56)43(65)49-22-36(60)51-30(39(47)61)19-26-21-48-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-33,37-38,48,57H,9,14-20,22H2,1-3H3,(H2,46,58)(H2,47,61)(H,49,65)(H,50,59)(H,51,60)(H,52,63)(H,53,66)(H,54,62)(H,55,64)/t24-,29+,30+,31+,32+,33+,37+,38+/m1/s1
- InChIKey: VGGHCUFXUAXWQN-HXZGNJDBSA-N
- ほほえんだ: C(N)(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](O)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCC(=O)N1
Adipokinetic Hormone (Ischnura Senegalensis) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A291655-1mg |
Adipokinetic Hormone (Ischnura Senegalensis) |
157568-00-8 | 1mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A291655-50mg |
Adipokinetic Hormone (Ischnura Senegalensis) |
157568-00-8 | 50mg |
$ 661.00 | 2023-04-19 | ||
| TRC | A291655-100mg |
Adipokinetic Hormone (Ischnura Senegalensis) |
157568-00-8 | 100mg |
$ 1137.00 | 2023-04-19 | ||
| TRC | A291655-10mg |
Adipokinetic Hormone (Ischnura Senegalensis) |
157568-00-8 | 10mg |
$ 316.00 | 2023-04-19 | ||
| TRC | A291655-5mg |
Adipokinetic Hormone (Ischnura Senegalensis) |
157568-00-8 | 5mg |
$ 178.00 | 2023-04-19 |
Adipokinetic Hormone (Ischnura Senegalensis) 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
157568-00-8 (Adipokinetic Hormone (Ischnura Senegalensis)) 関連製品
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
